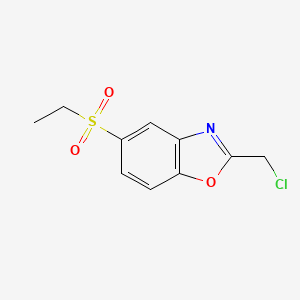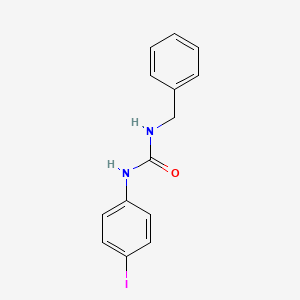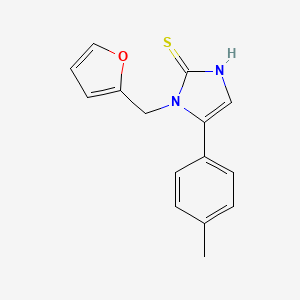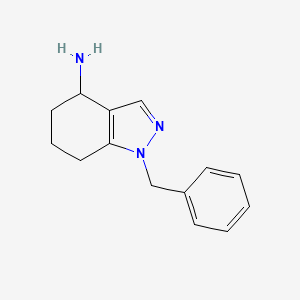
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
概要
説明
“1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound with the CAS Number: 1050885-51-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-ylamine . The InChI code for this compound is 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 . This indicates that the compound has a benzyl group attached to the 1-position of a 4,5,6,7-tetrahydro-1H-indazol-4-amine core.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 227.31 . The compound is stable at room temperature .
科学的研究の応用
Combinatorial Synthesis in Heterocyclic Chemistry
A study by Li et al. (2013) explores the combinatorial synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine and 1H-indazol-6-amine. This research demonstrates the utility of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in synthesizing complex chemical structures, highlighting its potential in the development of novel heterocyclic compounds.
Synthesis of Benzazepines
Gerritz et al. (2000) outline two general routes to synthesize 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines Gerritz et al. (2000). This research is relevant as it provides methods for creating structures that are closely related to this compound, thus expanding the chemical repertoire for pharmaceutical and synthetic applications.
Synthesis of 1-alkyl- or 1-aryl-1H-indazoles
Viña et al. (2007) developed a method for the one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids (Viña et al., 2007). This study is pertinent as it involves the synthesis of 1H-indazoles, a key structural component of this compound, showcasing its versatility in organic synthesis.
Microwave Assisted Synthesis of Benzazepines
Sarkar et al. (2012) researched the microwave-assisted synthesis of 3-benzazepin-2-ones as building blocks for 2,3-disubstituted tetrahydro-3-benzazepines (Sarkar et al., 2012). This study is relevant due to its focus on efficient synthesis methods for compounds structurally similar to this compound, indicating its potential in streamlined chemical synthesis processes.
Safety and Hazards
The safety information for “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Indazole derivatives, including “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine”, have been found to possess a wide range of pharmacological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry. The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
作用機序
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, sgk) to inhibit their activity . This inhibition could lead to changes in cell cycle progression and DNA damage response.
Biochemical Pathways
The biochemical pathways affected by 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine are likely related to cell cycle regulation and DNA damage response, given the known targets of similar indazole derivatives . Inhibition of CHK1, CHK2, and SGK could disrupt these pathways, potentially leading to cell cycle arrest and apoptosis.
Pharmacokinetics
The compound’s molecular weight (22731) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and induction of apoptosis, given the known effects of inhibiting CHK1, CHK2, and SGK . These effects could potentially make this compound useful in the treatment of diseases such as cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been reported to have reasonable stability in aqueous buffer, with a half-life exceeding 1 hour . This suggests that the compound could remain active in the body for a sufficient duration to exert its effects.
生化学分析
Biochemical Properties
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This indicates its potential as an antiproliferative agent, which could be useful in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . Additionally, it can induce changes in gene expression, which further influences cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has reasonable stability in aqueous solutions, with a half-life exceeding one hour . Long-term effects on cellular function have also been observed, indicating its potential for sustained biochemical activity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical role and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, thereby influencing its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
特性
IUPAC Name |
1-benzyl-4,5,6,7-tetrahydroindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNVNRNGDGDHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



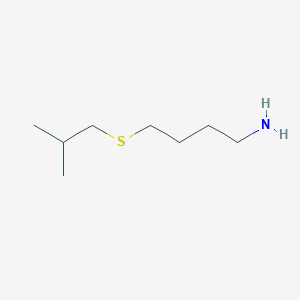
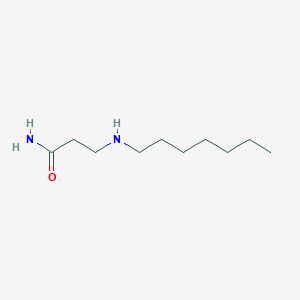

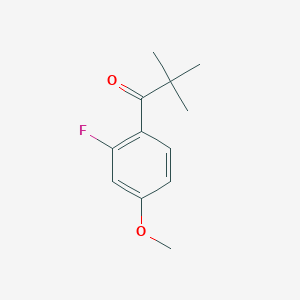
![5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine](/img/structure/B1438831.png)
![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)
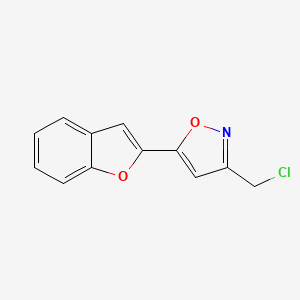
![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)
